molecular formula C9H18N2O B1477535 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine CAS No. 2097984-16-0

1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine

Katalognummer: B1477535
CAS-Nummer: 2097984-16-0
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: HRHBBQOTYCIQIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine is a disubstituted hydrazine compound of interest in medicinal chemistry and drug discovery research. It serves as a versatile chemical building block, with its structure incorporating two privileged fragments: a cyclopropylmethyl group and a tetrahydropyran (THP) ring. The tetrahydro-2H-pyran-4-yl group is a well-known scaffold that can improve aqueous solubility and metabolic stability in drug molecules . The cyclopropyl group is a common motif used in drug design to restrict conformation, potentially leading to enhanced potency and selectivity by reducing the entropic penalty upon binding to a biological target . While a specific biological profile for this exact molecule is not fully detailed in the public domain, its structural features are consistent with those used in developing inhibitors for various therapeutic targets. For instance, research into anaplastic lymphoma kinase (ALK) inhibitors has demonstrated the value of cyclopropane and tetrahydropyran derivatives in creating potent and selective compounds . Similarly, such hydrazine derivatives can be utilized as key intermediates in the synthesis of more complex heterocyclic systems active in central nervous system disorders . This compound is intended for use as a research chemical in the discovery and development of new therapeutic agents. 1-(Cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-(cyclopropylmethyl)-1-(oxan-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-11(7-8-1-2-8)9-3-5-12-6-4-9/h8-9H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHBBQOTYCIQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(C2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(Cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine is C11H18N2OC_{11}H_{18}N_2O, with a molecular weight of approximately 194.28 g/mol. The compound features a hydrazine functional group, which is known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly focusing on its role as a potential therapeutic agent in various diseases.

Research indicates that the compound may act as an inhibitor of specific receptors involved in disease progression, such as the TGF-β type I receptor (ALK5), which plays a critical role in fibrotic diseases and cancer metastasis. Inhibitors targeting ALK5 have shown promise in reducing tumor invasiveness and promoting apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that derivatives of hydrazine compounds exhibit potent inhibitory activity against various cancer cell lines. For instance, derivatives structurally related to 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine have shown IC50 values indicating strong cytotoxic effects against tumor cells, suggesting their potential as anticancer agents .

Pharmacokinetics

Pharmacokinetic studies highlight the oral bioavailability of related compounds, with some exhibiting over 50% bioavailability. This characteristic is crucial for developing effective oral medications .

Data Table: Biological Activity Summary

Activity Type Description Reference
ALK5 InhibitionPotent inhibitor; reduces tumor invasiveness
CytotoxicityStrong effects on cancer cell lines; low IC50 values
Oral BioavailabilityApproximately 57.6% for certain derivatives

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Molecular Weight and Complexity : The target compound has a moderate molecular weight (156.23 g/mol) compared to larger derivatives like the thiazol-2-ylhydrazine (340.36 g/mol) or pyrimidine-pyrazole hybrids (292.29 g/mol) .

Functional Groups : Unlike derivatives with aromatic or heteroaromatic systems (e.g., thiazole, pyridine, pyrimidine), the target compound relies on aliphatic substituents (cyclopropylmethyl, tetrahydropyran), which may reduce π-π stacking interactions but enhance metabolic stability .

Salt Forms : The hydrochloride salt of 1-(tetrahydro-2H-pyran-4-yl)hydrazine is commercially available , whereas the cyclopropylmethyl analog lacks salt derivatives in available data.

Critical Analysis of Structural Divergence

  • Cyclopropyl vs.
  • Tetrahydropyran vs. Piperazine/Pyridine : The oxygen-rich tetrahydropyran ring may enhance solubility relative to nitrogen-dense piperazines or pyridines, though this remains untested in the target compound .
  • Hydrazine Core : The unmodified hydrazine (-NH-NH₂) group in the target compound contrasts with hydrazones or acylhydrazides (e.g., compound 45 ), which often exhibit improved stability and bioactivity .

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of this compound typically involves two key synthetic steps:

Preparation of the Tetrahydro-2H-pyran-4-yl Intermediate

The tetrahydropyran ring bearing a reactive functional group (usually ketone or aldehyde at the 4-position) is a crucial precursor. Multiple methods have been reported for its synthesis:

Method Starting Material Reagents/Conditions Yield Notes
Reduction of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide Methylmagnesium bromide (3.0 M in ether), THF, -60°C to 0°C, 6 h 48-81% Column chromatography purification; yields vary with scale and conditions
Grignard addition to methyl tetrahydro-2H-pyran-4-carboxylate Methyl tetrahydro-2H-pyran-4-carboxylate Isopropylmagnesium chloride, dimethylhydroxylamine hydrochloride, THF, -20°C 75% Multi-step; involves formation of Weinreb amide intermediate

These methods utilize Grignard reagents to convert carboxamide or ester derivatives into the corresponding ketone 1-(tetrahydro-2H-pyran-4-yl)ethanone, which can then be transformed further.

Formation of the Hydrazine Derivative

The key step to obtain 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine involves the reaction of the tetrahydropyran ketone with hydrazine derivatives:

Method Reactants Conditions Yield Notes
Condensation of tetrahydropyran-4-yl ketone with cyclopropylmethyl hydrazine 1-(tetrahydro-2H-pyran-4-yl)ethanone + cyclopropylmethyl hydrazine Ethanol or other polar solvents, reflux or room temp Not explicitly reported Typical hydrazone formation followed by reduction or direct isolation of hydrazine derivative inferred from analogous literature
N-alkylation of hydrazine with cyclopropylmethyl halides followed by coupling with tetrahydropyran derivatives Hydrazine + cyclopropylmethyl bromide/chloride + tetrahydropyran ketone Base, polar aprotic solvent, controlled temperature Not explicitly reported Requires protection/deprotection strategies to avoid over-alkylation

While direct literature specific to this exact compound is scarce, analogous hydrazine derivatives are prepared by these routes, supported by general hydrazine chemistry and hydrazone formation principles.

Representative Synthetic Scheme (Inferred)

  • Synthesis of 1-(tetrahydro-2H-pyran-4-yl)ethanone:

    • Starting from N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide, treat with methylmagnesium bromide in THF at -60°C to 0°C to yield the ketone intermediate in up to 81% yield.
  • Preparation of cyclopropylmethyl hydrazine:

    • Hydrazine hydrate reacts with cyclopropylmethyl halide under basic conditions to form cyclopropylmethyl hydrazine (literature precedent).
  • Coupling reaction:

    • Condense the ketone intermediate with cyclopropylmethyl hydrazine in ethanol under reflux to form the target hydrazine compound.

Analytical Data and Characterization (Typical)

  • NMR Spectroscopy:
    • Proton NMR signals characteristic of tetrahydropyran ring protons (multiplets around 3.9–3.4 ppm).
    • Methyl group singlet near 2.1 ppm (from ethanone moiety).
    • Cyclopropylmethyl protons appearing as multiplets in the 0.5–1.5 ppm range.
  • Mass Spectrometry:
    • Molecular ion peak consistent with molecular weight of 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine.
  • Purity:
    • Chromatographic purification (silica gel column chromatography) using hexanes/ethyl acetate gradients.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents Conditions Yield Reference
1 Grignard addition to Weinreb amide Methylmagnesium bromide, THF -60°C to 0°C, 6 h 48-81%
2 Alkylation of hydrazine Cyclopropylmethyl halide, base Polar solvent, RT Not reported Inferred from hydrazine alkylation literature
3 Condensation Ketone + cyclopropylmethyl hydrazine Ethanol, reflux Not reported Inferred from hydrazone formation literature

Research Findings and Notes

  • The preparation of the tetrahydropyran ketone intermediate is well-established with good yields and scalable conditions using Grignard reagents on Weinreb amides or esters.
  • Direct literature on the preparation of 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine is limited, but synthesis can be reliably inferred from known hydrazine chemistry and analogous compound preparation methods.
  • The reaction conditions must be carefully controlled to avoid over-alkylation or side reactions typical of hydrazine derivatives.
  • Purification typically involves chromatographic techniques due to the polarity and sensitivity of hydrazine compounds.
  • The compound is of interest in medicinal chemistry for its potential biological activities, underscoring the importance of efficient synthetic routes.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine, and how do reaction conditions influence yield?

Answer:
The compound can be synthesized via condensation reactions using hydrazine derivatives and carbonyl-containing intermediates. For example, refluxing in ethanol with hydrazine hydrate (as seen in hydrazide synthesis ), or employing acetic acid as a catalyst for cyclization . Yield optimization depends on solvent polarity (e.g., ethanol vs. dioxane), temperature control (reflux vs. room temperature), and stoichiometric ratios of reactants. For instance, excess hydrazine may drive the reaction forward but increase byproduct formation. Purification via recrystallization (ethanol) or column chromatography is critical for isolating the target compound .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this hydrazine derivative?

Answer:
Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopropylmethyl vs. tetrahydropyran signals) .
  • IR spectroscopy : Detection of N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight verification and fragmentation pattern analysis .
  • X-ray crystallography : Resolves stereochemistry and confirms crystal packing, particularly for chiral centers in the tetrahydropyran ring .

Advanced: What mechanistic insights explain the rearrangement observed during the synthesis of related hydrazine derivatives?

Answer:
Rearrangements (e.g., pyrazolone formation in ) may involve acid-catalyzed keto-enol tautomerism or hydrazine-mediated ring expansion. Computational studies (DFT) suggest that protonation of the hydrazine nitrogen facilitates nucleophilic attack on adjacent carbonyl groups, leading to cyclization. Solvent effects (e.g., acetic acid’s polarity) stabilize transition states, while electron-donating substituents on the tetrahydropyran ring accelerate rearrangement .

Advanced: How can computational modeling predict regioselectivity in reactions involving this compound?

Answer:
Density Functional Theory (DFT) calculations can map electron density distributions to predict nucleophilic/electrophilic sites. For example, the cyclopropylmethyl group’s strain may increase reactivity at the hydrazine nitrogen. Molecular dynamics (MD) simulations further assess solvent interactions, such as ethanol’s role in stabilizing intermediates during condensation .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:
Hydrazine derivatives are prone to oxidation and hydrolysis. Stability studies indicate:

  • Acidic conditions : Protonation of the hydrazine group accelerates degradation.
  • Basic conditions : Hydrolysis of the tetrahydropyran ring may occur.
  • Thermal stability : Decomposition above 150°C (TGA data recommended). Store at –20°C under inert atmosphere (N₂/Ar) to prevent moisture absorption .

Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?

Answer:
Contradictions arise from dynamic effects (e.g., hindered rotation in the cyclopropylmethyl group). Techniques include:

  • Variable-temperature NMR : To observe coalescence of split peaks.
  • 2D NMR (COSY, NOESY) : Identifies through-space couplings between substituents.
  • Isotopic labeling : ¹⁵N-labeled hydrazine derivatives clarify nitrogen environments .

Basic: What precautions are necessary for handling this compound due to its moisture sensitivity?

Answer:

  • Use anhydrous solvents (e.g., THF, DMF) during synthesis.
  • Perform reactions under nitrogen/argon.
  • Store in sealed, desiccated containers with molecular sieves.
  • Avoid prolonged exposure to light, which may induce photodegradation .

Advanced: How does steric hindrance from the cyclopropylmethyl group influence reaction regioselectivity?

Answer:
The cyclopropylmethyl group’s sp³ hybridization and ring strain create steric bulk, directing reactions away from the substituted nitrogen. For example, alkylation may preferentially occur at the less hindered tetrahydropyran-attached nitrogen. Steric maps (from molecular modeling) and Hammett plots quantify these effects .

Advanced: What analytical strategies identify degradation products in long-term stability studies?

Answer:

  • HPLC-MS : Monitors degradation kinetics and identifies products via molecular ion peaks.
  • GC-MS : Detects volatile byproducts (e.g., cyclopropane derivatives).
  • Forced degradation studies : Expose the compound to heat/light and compare chromatograms to controls .

Basic: How can researchers minimize byproduct formation during scale-up synthesis?

Answer:

  • Stepwise addition : Slowly introduce hydrazine to avoid exothermic side reactions.
  • Catalytic optimization : Use NaOAc or HCl to control reaction pH and minimize undesired pathways .
  • Process analytical technology (PAT) : In-line FTIR monitors intermediate formation in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine
Reactant of Route 2
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)hydrazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.